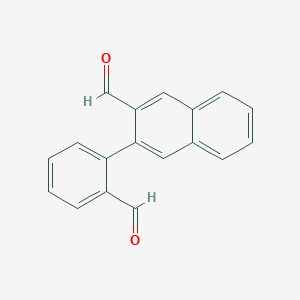
3-(2-Formylphenyl)naphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Formylphenyl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of two formyl groups attached to a naphthalene ring system
Méthodes De Préparation
The synthesis of 3-(2-Formylphenyl)naphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of naphthalene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(2-Formylphenyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Formylphenyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(2-Formylphenyl)naphthalene-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-Formylphenyl)naphthalene-2-carbaldehyde include:
2-Naphthaldehyde: A naphthalene derivative with a single formyl group.
1-Naphthaldehyde: Another naphthalene derivative with a formyl group at a different position.
Benzaldehyde derivatives: Compounds with formyl groups attached to a benzene ring.
Propriétés
Numéro CAS |
963-87-1 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-(2-formylphenyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-7-3-4-8-17(15)18-10-14-6-2-1-5-13(14)9-16(18)12-20/h1-12H |
Clé InChI |
TUYCVIJMAICWEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C=O)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
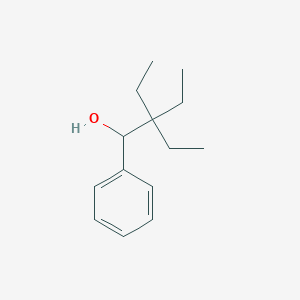
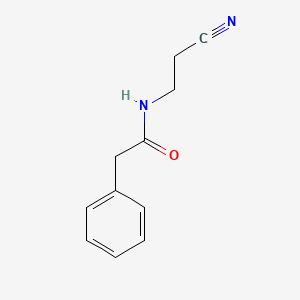
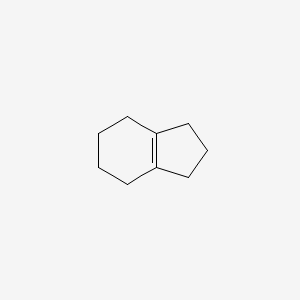

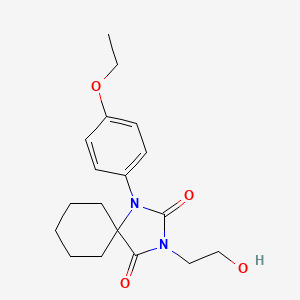
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

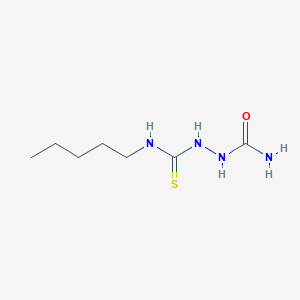
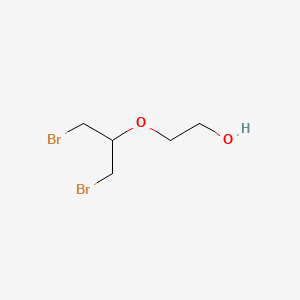
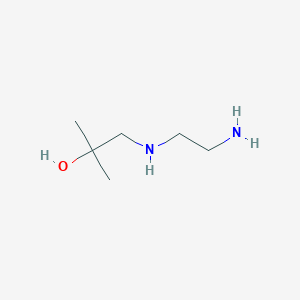
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
